4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The final steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and then to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce by-products. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, which are common for heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyrimidine .
Scientific Research Applications
4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It has been investigated as a potential kinase inhibitor and apoptosis inducer, showing promising cytotoxic effects against various cancer cell lines.
Biological Studies: The compound has been used in studies related to enzyme inhibition, particularly targeting α-amylase for antidiabetic applications.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and has been studied for its therapeutic potential in various diseases.
Pyrimido[4,5-d]pyrimidine: Another related compound with a bicyclic structure, known for its biological significance.
Uniqueness
4-Chloro-1-(3-methylbutan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methylbutan-2-yl groups contribute to its reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C10H13ClN4 |
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Molecular Weight |
224.69 g/mol |
IUPAC Name |
4-chloro-1-(3-methylbutan-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-6(2)7(3)15-10-8(4-14-15)9(11)12-5-13-10/h4-7H,1-3H3 |
InChI Key |
BQFOAPXJMYTWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)N1C2=C(C=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
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